4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a unique structure that combines elements of benzamide and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of appropriate phenolic compounds with acyl chlorides under acidic conditions. The tert-butyl groups are introduced via Friedel-Crafts alkylation reactions, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the chromenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, sulfonating agents, Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce hydrogenated chromenone derivatives.
Scientific Research Applications
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: Shares the tert-butyl group but lacks the chromenone core.
4-tert-butylbenzamide: Contains the benzamide moiety but lacks the chromenone core.
4-tert-butylchromenone: Contains the chromenone core but lacks the benzamide moiety.
Uniqueness
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its combination of the chromenone and benzamide structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H31NO3 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide |
InChI |
InChI=1S/C30H31NO3/c1-29(2,3)21-11-7-19(8-12-21)27-18-25(32)24-17-23(15-16-26(24)34-27)31-28(33)20-9-13-22(14-10-20)30(4,5)6/h7-18H,1-6H3,(H,31,33) |
InChI Key |
QOHOJAPDUJURAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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